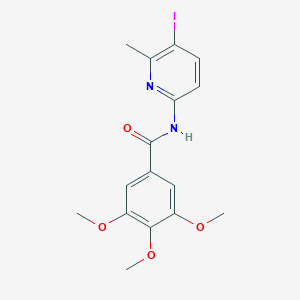
N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide, also known as ITB, is a chemical compound that has been studied extensively for its potential use in scientific research. ITB is a derivative of benzamide and is known to have a variety of biochemical and physiological effects.
Mecanismo De Acción
N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide is known to bind to the active site of PKC and PLC, thereby inhibiting their activity. This binding is thought to occur through the formation of hydrogen bonds and other interactions between the compound and the enzyme.
Biochemical and Physiological Effects:
N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain cancer cells, such as breast cancer cells, by inducing apoptosis. N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide is its specificity for PKC and PLC, which allows researchers to study the effects of inhibiting these enzymes in a more targeted manner. However, one limitation of N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide is its relatively low potency compared to other inhibitors of these enzymes. This may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide. One area of interest is the development of more potent inhibitors of PKC and PLC based on the structure of N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide. Another area of interest is the use of N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide in combination with other drugs to enhance its effectiveness in treating cancer and other diseases. Additionally, further studies are needed to better understand the mechanisms underlying the anti-inflammatory effects of N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide.
Métodos De Síntesis
The synthesis of N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide involves the reaction of 5-iodo-6-methyl-2-pyridinecarboxylic acid with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide has been studied extensively for its potential use in scientific research. One of the main areas of interest is its ability to inhibit the activity of certain enzymes, such as protein kinase C (PKC) and phospholipase C (PLC). These enzymes play important roles in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting these enzymes, N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide has the potential to be used as a tool to study these processes in more detail.
Propiedades
Fórmula molecular |
C16H17IN2O4 |
|---|---|
Peso molecular |
428.22 g/mol |
Nombre IUPAC |
N-(5-iodo-6-methylpyridin-2-yl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C16H17IN2O4/c1-9-11(17)5-6-14(18-9)19-16(20)10-7-12(21-2)15(23-4)13(8-10)22-3/h5-8H,1-4H3,(H,18,19,20) |
Clave InChI |
PPUBJLBNPMICMK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)I |
SMILES canónico |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B244682.png)
![2-phenoxy-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B244683.png)
![N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pentanamide](/img/structure/B244684.png)
![2-phenyl-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B244686.png)
![2,3-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244689.png)
![4-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244690.png)
![N-[4-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B244693.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chlorobenzamide](/img/structure/B244694.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244695.png)
![4-bromo-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244696.png)
![2-(2-methylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B244698.png)
![2-phenoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B244699.png)
![3-ethoxy-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244700.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B244701.png)